Compound Description: Osimertinib mesylate is an antineoplastic agent used to treat non-small cell lung cancer. It specifically targets tumors with epidermal growth factor receptor (EGFR) mutations, including the T790M resistance mutation. []
Relevance: Osimertinib mesylate shares a core 1H-indole-3-yl scaffold with the target compound, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide. Both compounds feature a substituted phenyl ring attached to the indole nitrogen via an amide bond, although the specific substituents and side chains differ. [, ]
Compound Description: This compound is a crucial intermediate in the synthesis of numerous biologically active compounds, including osimertinib. []
Relevance: This compound serves as a precursor to the 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl group present in both osimertinib and the target compound, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide. The (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one undergoes further chemical transformations to generate the pyrimidine ring that is key for the biological activity of these molecules. [, ]
Compound Description: This compound is a third-generation EGFR-TKI with a good therapeutic effect on cancer. It demonstrates efficacy in treating T790M and L858R mutations. []
Relevance: This compound is structurally very similar to osimertinib and shares the 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl group with both osimertinib and the target compound, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide. The presence of the acrylamide moiety instead of the substituted benzamide in the target compound highlights a modification explored in the development of EGFR-TKIs. [, ]
Compound Description: This compound is another third-generation EGFR-TKI displaying good therapeutic effect on cancer, particularly in treating T790M and L858R mutations. [, ]
Relevance: Similar to Compound 1, this molecule demonstrates an alternative side chain modification with an acrylamide group instead of the substituted benzamide seen in the target compound, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide. While this compound lacks the indole moiety, it highlights the exploration of different heterocycles and substituents on the pyrimidine ring in the search for effective EGFR-TKIs. [, ]
Compound Description: This molecule is yet another third-generation EGFR-TKI with a good therapeutic effect on cancer, specifically in treating T790M and L858R mutations. [, ]
Relevance: Sharing the acrylamide modification with Compounds 1 and 2, this compound further emphasizes the exploration of diverse chemical structures in the development of EGFR-TKIs. Although lacking the indole ring present in the target compound, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide, it underscores the significance of the substituted pyrimidine ring as a core structural element for targeting EGFR mutations. [, ]
Compound Description: CK-666 is a well-established inhibitor of the Actin-related protein 2 and 3 (Arp2/3) complex, which plays a crucial role in cell migration by driving the formation of lamellipodia. CK-666 acts by preventing Arp2/3 from reaching its active conformation. []
Relevance: CK-666 is structurally similar to the target compound, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide, as both share the 2-methyl-1H-indol-3-yl ethyl benzamide scaffold. The key difference lies in the substituents on the benzamide ring. This close structural relationship makes CK-666 and its analogs valuable points of comparison for exploring the structure-activity relationships of the target compound, particularly for potential Arp2/3 inhibitory activity. []
Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist. It exhibits high affinity for the LTD4 receptor and effectively inhibits LTD4-induced bronchoconstriction. The R enantiomer is found to be more potent than the S enantiomer. []
Relevance: Although the overall structure differs significantly, ZENECA ZD3523, like the target compound, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide, features a substituted benzamide linked to a modified indole ring. The presence of a sulfonyl group in both compounds is notable, highlighting a common structural feature potentially contributing to their respective biological activities. []
Compound Description: This compound is a structural analog of CK-666, identified through a screening of 74 compounds structurally related to CK-666. Compound 59 displays potent Arp2/3 inhibitory activity in various assays and demonstrates significantly higher in vivo efficiency compared to CK-666. []
Relevance: Compound 59 shares the core 2-methyl-1H-indol-3-yl ethyl benzamide scaffold with both CK-666 and the target compound, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide. It highlights how modifying the substituents on the benzamide ring can influence in vivo potency and provides insights for designing potentially more effective Arp2/3 inhibitors related to the target compound. []
Compound Description: Another CK-666 analog identified through the same screening, Compound 69 also exhibits strong Arp2/3 inhibitory activity in various assays and shows significantly higher in vivo efficiency compared to CK-666. []
Relevance: This compound bears a striking structural resemblance to the target compound, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide. The only difference is the presence of a chlorine atom at the 7-position of the indole ring in Compound 69, instead of a methoxy group at the 5-position in the target compound. This subtle difference in substitution positions provides valuable information for understanding the structure-activity relationship within this series of potential Arp2/3 inhibitors. []
Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist with potential therapeutic applications as a tocolytic agent for the management of preterm labor. It displays high affinity for rat and human oxytocin receptors and effectively inhibits oxytocin-induced uterine contractions. []
Relevance: Although the overall structure differs considerably from the target compound, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide, SSR126768A also features a substituted benzamide linked to a modified indole ring. The presence of a chlorine atom at the 4-position of the benzamide ring in both compounds is noteworthy. Comparing these two molecules can offer insights into the structural features influencing their distinct biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.